2-(2-Azidophenyl)-1,3-benzothiazole
Description
Significance of Aryl Azides and Benzothiazole (B30560) Heterocycles in Organic Synthesis
Aryl azides are a cornerstone of modern organic synthesis, primarily due to the exceptional reactivity of the azide (B81097) group. nih.gov This functional group can undergo a variety of transformations, including cycloadditions, reductions, and rearrangements. wikipedia.org One of the most prominent reactions is the Huisgen 1,3-dipolar cycloaddition with alkynes, which provides a highly efficient route to 1,2,3-triazoles. nih.gov Furthermore, the thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates, which can participate in a wide array of reactions, including C-H insertion and cyclization. nih.govrsc.org The azide group can also serve as a masked amine, as it can be readily reduced to the corresponding primary amine under mild conditions. masterorganicchemistry.com
Benzothiazoles, on the other hand, are a class of heterocyclic compounds that are prevalent in a wide range of biologically active molecules and functional materials. pcbiochemres.combibliomed.org The benzothiazole core is found in numerous pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. jchemrev.comjchemrev.comtandfonline.com This is attributed to the ability of the benzothiazole scaffold to engage in various biological interactions. pcbiochemres.com In materials science, benzothiazole derivatives are utilized as dyes, corrosion inhibitors, and components of organic light-emitting diodes (OLEDs). jchemrev.comtaylorandfrancis.com The aromatic nature of the benzothiazole ring system imparts stability, while the heteroatoms provide sites for functionalization and coordination. wikipedia.org
Overview of Strategic Design Principles for Multi-functional Organic Building Blocks
Orthogonal Reactivity: Incorporating functional groups that can be selectively addressed under different reaction conditions. This allows for stepwise modifications of the molecule without interference from other reactive sites.
Proximity-Induced Reactivity: Placing reactive groups in close proximity to enable intramolecular reactions, leading to the formation of cyclic or polycyclic structures.
Tunable Electronic Properties: Introducing substituents that can modulate the electronic properties of the molecule, thereby influencing its reactivity and physical characteristics.
Scaffold Rigidity and Flexibility: Designing molecules with a balance of rigid and flexible components to control their conformation and pre-organize reactive sites for specific transformations.
The structure of 2-(2-Azidophenyl)-1,3-benzothiazole exemplifies these principles. The azide and benzothiazole moieties offer distinct and complementary reactivities. The ortho-positioning of the azide group facilitates intramolecular cyclization reactions upon nitrene formation, a clear example of proximity-induced reactivity.
Historical Context of Related Benzothiazole Chemistry and Azide Reactivity
The chemistry of benzothiazoles dates back to the late 19th century, with early work focusing on their synthesis and basic reactivity. A common and enduring method for benzothiazole synthesis is the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds or their derivatives. nih.gov Over the years, numerous modifications and new synthetic routes have been developed, including metal-catalyzed cross-coupling reactions and intramolecular cyclizations. nih.govorganic-chemistry.org The discovery of the biological activities of benzothiazole derivatives spurred significant research in medicinal chemistry, leading to the development of numerous drugs and drug candidates. jchemrev.comtandfonline.com
The study of organic azides began in the mid-19th century with the discovery of phenyl azide. rsc.org The unique reactivity of the azide group, particularly its ability to release dinitrogen gas to form a reactive nitrene intermediate, quickly became a subject of intense investigation. wikipedia.orgrsc.orgacs.org The development of key reactions like the Staudinger reaction and the Curtius rearrangement further highlighted the synthetic utility of azides. wikipedia.org In recent decades, the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has revolutionized the use of azides in various fields, including materials science and bioconjugation. nih.govmasterorganicchemistry.com The thermal decomposition of aryl azides has also been extensively studied, revealing the complex nature of the resulting nitrene and its subsequent reactions. rsc.orgscielo.brroyalsocietypublishing.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
60418-15-7 |
|---|---|
Molecular Formula |
C13H8N4S |
Molecular Weight |
252.30 g/mol |
IUPAC Name |
2-(2-azidophenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H8N4S/c14-17-16-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-8H |
InChI Key |
BPBWXRLSRFVGJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Azidophenyl 1,3 Benzothiazole and Its Analogues
Direct Diazotization and Azidation Protocols
A primary and well-established route for the synthesis of 2-(2-azidophenyl)-1,3-benzothiazole involves the direct diazotization of an amino group followed by azidation. This two-step, one-pot procedure is a cornerstone in the preparation of this class of compounds.
Synthesis from 2-(2-Aminophenyl)-1,3-benzothiazole Precursors
The synthesis commences with the precursor, 2-(2-aminophenyl)-1,3-benzothiazole. This starting material is typically synthesized through the condensation of 2-aminothiophenol (B119425) with a suitable benzoic acid derivative. nih.gov The amino group on the phenyl ring serves as a handle for the subsequent introduction of the azide (B81097) functionality. The general scheme involves the formation of a diazonium salt from the aromatic amine, which is then displaced by an azide ion. nih.gov
Optimized Conditions for Azide Introduction using Sodium Nitrite (B80452) and Sodium Azide
The conversion of the amino group to an azide is commonly achieved using sodium nitrite (NaNO₂) and sodium azide (NaN₃) under acidic conditions. nih.govresearchgate.net The reaction is typically carried out at a low temperature, often 0 °C, to ensure the stability of the intermediate diazonium salt. nih.gov
In a typical procedure, the 2-(2-aminophenyl)-1,3-benzothiazole precursor is dissolved in an acidic solution, such as aqueous hydrochloric acid. nih.gov A solution of sodium nitrite is then added dropwise to form the diazonium salt. nih.gov Following the formation of the diazonium salt, a solution of sodium azide is carefully introduced to the reaction mixture, leading to the formation of the desired this compound. nih.govresearchgate.net The product can then be isolated through extraction and purified. nih.gov
| Reagent | Role | Typical Conditions |
| 2-(2-Aminophenyl)-1,3-benzothiazole | Starting Material | - |
| Sodium Nitrite (NaNO₂) | Diazotizing Agent | Aqueous solution, added at 0 °C |
| Hydrochloric Acid (HCl) | Acidic Medium | Aqueous solution |
| Sodium Azide (NaN₃) | Azide Source | Aqueous solution, added after diazotization |
Preparation of Azide Derivatives from Benzothiazole-2-carbohydrazides
An alternative, though less direct, route to azide-functionalized benzothiazoles involves the use of benzothiazole-2-carbohydrazide derivatives. These carbohydrazides can be synthesized by reacting an appropriate benzothiazole (B30560) with hydrazine (B178648) hydrate. researchgate.net The resulting hydrazide can then be converted to the corresponding azide. This method offers a pathway to introduce the azide group at different positions of the benzothiazole scaffold, depending on the starting carbohydrazide. The conversion of hydrazides to azides can be achieved through various methods, including reaction with nitrous acid. ajgreenchem.com
Palladium-Catalyzed C-N Cross-Coupling Approaches to Aryl Azides (Contextual)
While direct diazotization is a common method, modern organic synthesis has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of C-N bonds, including the synthesis of aryl azides. nih.govnih.govresearchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful tool for forming C-N bonds and could theoretically be adapted for the synthesis of this compound. nih.govresearchgate.net
This approach would involve the coupling of an aryl halide (or triflate) precursor of the benzothiazole with an azide source, such as sodium azide or trimethylsilyl (B98337) azide (TMSA), in the presence of a palladium catalyst and a suitable ligand. nih.govresearchgate.net While specific examples for the direct synthesis of this compound using this method are not extensively documented in the provided results, the general applicability of palladium-catalyzed C-N cross-coupling for aryl azide synthesis suggests its potential as a viable, albeit more complex, alternative. rsc.org This method could offer advantages in terms of substrate scope and functional group tolerance. nih.gov
Green Chemistry Principles in Benzothiazole Synthesis Relevant to Azide Incorporation
The principles of green chemistry are increasingly influencing the design of synthetic routes for benzothiazoles and their derivatives. nih.govmdpi.com These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. For instance, the synthesis of the 2-arylbenzothiazole core, a precursor to the target azide, has been achieved using environmentally benign solvents like glycerol (B35011) at ambient temperature without a catalyst. researchgate.net Other green approaches include the use of recyclable catalysts and solvent-free reaction conditions. nih.govmdpi.com
Solid-Phase Synthesis Strategies for Benzothiazole Derivatives
Solid-phase synthesis (SPS) offers a powerful platform for the efficient preparation of libraries of compounds, including benzothiazole derivatives. researchgate.netnih.govnih.gov This technique involves attaching the starting material to a solid support (resin) and carrying out the synthesis in a stepwise manner, with purification simplified to washing the resin. nih.gov
For the synthesis of this compound analogues, a solid-phase approach could involve immobilizing a suitable precursor, such as a substituted 2-aminothiophenol, onto a resin. The benzothiazole ring could then be constructed on the solid support, followed by the introduction of the azide group via diazotization and azidation as described previously. Finally, the desired product would be cleaved from the resin. nih.govresearchgate.net This strategy is particularly advantageous for creating a diverse range of analogues for screening purposes, as it allows for the rapid and systematic variation of different parts of the molecule. nih.gov
Novel Cyclization Reactions for Benzothiazole Core Formation (Contextual)
The formation of the benzothiazole core is predominantly achieved through reactions that construct the thiazole (B1198619) ring onto a benzene (B151609) precursor. Several modern and classical methods have been refined to improve yields, reduce reaction times, and employ more environmentally benign conditions.
Condensation of 2-Aminothiophenols with Carbonyl/Cyano-Containing Compounds
The most prevalent and versatile method for synthesizing the benzothiazole skeleton is the condensation of 2-aminothiophenol with a variety of substrates containing carbonyl or cyano groups. ekb.egmdpi.com This approach involves the reaction of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives. ekb.egconicet.gov.ar The reaction mechanism generally begins with a nucleophilic attack by the amino group on the carbonyl carbon, followed by cyclization through the thiol group and subsequent oxidation or dehydration to form the aromatic benzothiazole ring. ekb.eg
A range of catalysts and reaction conditions have been developed to facilitate this transformation, offering pathways that are efficient and adaptable to various functional groups. For instance, a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature provides a quick and high-yielding route to 2-substituted benzothiazoles from aldehydes. mdpi.comyoutube.com Another green chemistry approach utilizes a self-neutralizing acidic system generated from CO2 and alcohol, which promotes the reaction under mild conditions and simplifies the workup process. tandfonline.com
Researchers have also employed heterogeneous catalysts, such as sulfated tungstate (B81510) under ultrasound irradiation, and nano-catalysts, which can be recycled and reused, highlighting the method's adaptability to sustainable practices. mdpi.com The condensation can also be performed under solvent-free conditions, for example, using molecular iodine as a catalyst for the reaction with N-protected amino acids. mdpi.com
Table 1: Examples of Catalysts and Conditions for the Condensation of 2-Aminothiophenol
| Reactant | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
| Aldehydes | H₂O₂/HCl | Ethanol | Room Temperature, 1h | Excellent | mdpi.com |
| Aldehydes | Polystyrene-grafted iodine acetate (B1210297) | Dichloromethane (B109758) | Not specified | 90-95% | youtube.com |
| Aldehydes | Sulfated Tungstate (ST) | Solvent-free | Room Temperature, Ultrasound | 90-98% | mdpi.com |
| Aromatic Aldehydes | NH₂-MIL-125(Ti) MOF | Not specified | Not specified | Good | rsc.org |
| Carboxylic Acids | Methanesulfonic acid/Silica gel | Not specified | Not specified | High | mdpi.com |
| N-protected amino acids | Molecular Iodine | Solvent-free | 20-25 min | 54-98% | mdpi.com |
Intramolecular Cyclization of Ortho-Halogenated Anilines
This cyclization can be promoted by various catalysts, with copper and palladium complexes being particularly effective. conicet.gov.arindexcopernicus.com For example, copper(I)-catalyzed intramolecular cyclization of N-(2-chlorophenyl)benzothioamide using a BINAM–Cu(II) complex has been shown to produce 2-substituted benzothiazoles under mild conditions. indexcopernicus.com Similarly, palladium-catalyzed cyclization of o-bromophenylthioureas and o-bromophenylthioamides has been successfully employed. indexcopernicus.com
Visible-light-induced, transition-metal-free methods have also emerged as a powerful alternative. This photocyclization of ortho-halothiobenzanilides proceeds with high efficiency and tolerates a wide range of functional groups, offering a milder and more sustainable route to the benzothiazole core. organic-chemistry.org
Table 2: Methods for Intramolecular Cyclization of Ortho-Halogenated Anilines
| Substrate | Catalyst/Condition | Product Type | Reference |
| o-halothioformanilides | Pd or Cu catalysts | 2-Substituted benzothiazoles | conicet.gov.ar |
| o-bromophenylthioureas | Palladium catalyst | 2-Amino-benzothiazoles | indexcopernicus.com |
| o-bromophenylthioamides | Palladium catalyst | 2-Alkyl-benzothiazoles | indexcopernicus.com |
| N-(2-chlorophenyl)benzothioamide | BINAM–Cu(II) complex | 2-Aryl/Alkyl-benzothiazoles | indexcopernicus.com |
| ortho-halothiobenzanilides | Visible light (metal-free) | 2-Aryl/Alkyl-benzothiazoles | organic-chemistry.org |
Transition Metal-Catalyzed Oxidative Cyclization Pathways
Transition metal-catalyzed oxidative cyclization represents a powerful and atom-economical approach to benzothiazole synthesis. These reactions often involve the in-situ formation of a thioanilide intermediate from an aniline (B41778) and a sulfur source, followed by an intramolecular C-H functionalization/C-S bond formation.
A variety of transition metals, including copper (Cu), iron (Fe), and palladium (Pd), have been utilized to catalyze these transformations. indexcopernicus.comorganic-chemistry.org For instance, copper catalysts can mediate the condensation of 2-aminobenzenethiols with nitriles or facilitate a one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide (B99878) and an aldehyde to yield 2-substituted 1,3-benzothiazoles. organic-chemistry.org Iron-catalyzed oxidative cyclization of acyl-thioureas is another effective method for producing N-benzothiazol-2-yl-amides. organic-chemistry.org
These methods often employ an external oxidant, such as potassium persulfate (K₂S₂O₈) or even air, to facilitate the final cyclization and aromatization step. organic-chemistry.org Some modern procedures leverage photocatalysis, using visible light to drive the cyclization of thiobenzanilides without the need for a metal catalyst or external photosensitizer, representing a significant advance in green synthesis. organic-chemistry.org The use of metal-organic frameworks (MOFs) like NH₂-MIL-125(Ti) as heterogeneous catalysts has also been reported, offering good yields and high reusability for the synthesis of benzothiazole derivatives from 2-aminothiophenols and aldehydes. rsc.org
Table 3: Examples of Transition Metal-Catalyzed Oxidative Cyclizations
| Substrates | Catalyst | Oxidant/Conditions | Product | Reference |
| 2-Aminobenzenethiols + Nitriles | Copper | Not specified | 2-Substituted benzothiazoles | organic-chemistry.org |
| 1-Iodo-2-nitroarenes + Na₂S + Aldehydes | Copper | Not specified | 2-Substituted 1,3-benzothiazoles | organic-chemistry.org |
| 1-Acyl-3-(phenyl)thioureas | Iron | Sodium persulfate | N-benzothiazol-2-yl-amides | organic-chemistry.org |
| Thiobenzanilides | Visible Light | Air (no metal catalyst) | Benzothiazoles | organic-chemistry.org |
| 2-Aminothiophenols + Aldehydes | NH₂-MIL-125(Ti) MOF | Oxidant-free | 2-Aryl-benzothiazoles | rsc.org |
Chemical Reactivity and Transformation Mechanisms of 2 2 Azidophenyl 1,3 Benzothiazole
Photochemical Transformations of the Azide (B81097) Moiety
Irradiation with light provides the energy necessary to induce the decomposition of the azide group in 2-(2-azidophenyl)-1,3-benzothiazole, paving the way for several reaction pathways.
The principal photochemical event for aryl azides is the extrusion of a dinitrogen molecule (N₂) to generate a highly reactive nitrene intermediate. The history of nitrenes as reactive intermediates dates back to the 19th century, but their synthetic utility gained significant attention with the exploration of "click-type" reactions. researchgate.net The generation of the nitrene from this compound is achieved through direct irradiation. nih.gov This singlet nitrene is a potent electrophile and can undergo various subsequent reactions depending on the surrounding chemical environment.
In the absence of any trapping agents, the photochemically generated 2-(2-nitrenophenyl)-1,3-benzothiazole undergoes dimerization. This reaction results in the formation of a complex tetraazino-fused heterocyclic system, identified as nih.govnih.govbenzothiazolo[2′,3′:3,4] nih.govnih.govrsc.orgrsc.orgtetraazino[6,1-b] nih.govnih.govbenzothiazole (B30560), albeit in low yields. nih.gov
However, if the irradiation is performed in the presence of molecules containing double bonds, such as enol ethers or methyl acrylate, the intermediate nitrene can be efficiently trapped. The nitrene adds across the double bond in a [2+1] cycloaddition fashion to form an aziridine (B145994) ring. nih.gov This aziridination reaction proceeds with good yields, particularly with enol ethers, demonstrating a synthetically useful pathway for this photochemically generated intermediate. nih.gov
The photochemical reactivity of this compound is dominated by cycloaddition reactions stemming from the nitrene intermediate. The most prominent example is the aziridination of olefins, as previously mentioned. nih.gov When irradiated in the presence of various enol ethers, the compound facilitates the synthesis of functionalized aziridines. nih.gov
A study investigating the reaction with 1-(6-methyl-3,4-dihydro-2H-pyran-2-yl)ethanone demonstrated that this photoinduced aziridination can proceed with complete diastereoselectivity, yielding a single diastereomer of the resulting complex aziridine. nih.gov This highlights the potential for stereocontrolled synthesis using this photochemical transformation. While other photoinduced rearrangements are common for different aromatic systems, the primary observed pathway for this compound involves the cycloaddition reactions of its derived nitrene. nih.govnih.govrsc.org
Thermally Induced Rearrangements and Degradation Pathways
Heating this compound provides an alternative method to generate the reactive nitrene intermediate, leading to different transformation products compared to photochemical activation.
Thermolysis of aryl azides positioned ortho to another aromatic ring is a classic method for synthesizing fused heterocyclic systems through intramolecular cyclization. Upon heating, the azide group of this compound is expected to release dinitrogen gas to form the corresponding nitrene. This highly reactive intermediate can then attack the adjacent benzothiazole ring system, leading to the formation of a new fused ring.
Analogous systems, such as 3-azido-2-vinylic-benzo[b]thiophenes, undergo smooth thermal cyclization in refluxing toluene (B28343) to produce fused pyrrole (B145914) products. researchgate.netrsc.org This occurs through the intramolecular attack of the thermally generated nitrene onto a nearby double bond, followed by aromatization. researchgate.netrsc.org Based on this well-established reactivity pattern, the thermolysis of this compound is predicted to result in an intramolecular C-H insertion or cyclization, yielding a rigid, planar fused polycyclic aromatic system.
At significantly higher temperatures, general degradation of the benzothiazole core can occur. Studies on polybenzothiazoles have shown that heating to temperatures above 600°C can cause the elimination of sulfur, primarily as hydrogen sulfide (B99878), and the cleavage of C-N linkages, leading to crosslinking and the formation of different structures. researchgate.net
Reactivity of the Benzothiazole Core and its Substituents
The benzothiazole core itself is an aromatic heterocyclic system that can undergo chemical modifications. Its reactivity is influenced by the electron-withdrawing nature of the thiazole (B1198619) ring and the presence of substituents on the benzene (B151609) ring.
Electrophilic Aromatic Substitution on the Phenyl Ring
The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution reactions. chegg.com The position of substitution is directed by the existing substituents. In the case of this compound, the benzothiazole group and the azide group will influence the regioselectivity of the substitution on the phenyl ring. The benzothiazole moiety is generally considered to be deactivating. The directing effect of the azide group is complex and can be influenced by the reaction conditions. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions could potentially be applied, but the regiochemical outcome would need to be determined experimentally. chegg.com It's important to note that the reactivity of the fused benzene ring in the benzothiazole core itself can also be subject to electrophilic attack, with bromination being a common example to produce derivatives like 4,7-dibromo-2,1,3-benzothiadiazole (B82695) from the parent 2,1,3-benzothiadiazole. wikipedia.org
Nucleophilic Substitution Reactions
The chemical reactivity of this compound towards nucleophiles does not typically follow a classical aromatic nucleophilic substitution (SNAr) pathway where the azide group acts as a leaving group. Instead, the azide functionality itself undergoes characteristic transformations.
Research into the reactivity of analogous 2-(4-azidophenyl)benzothiazoles has shown that under strong acid conditions, such as in trifluoromethanesulfonic acid, these compounds undergo decomposition. rsc.orgrsc.org This process generates reactive π-carbocation intermediates. These intermediates can then engage in intermolecular carbon-carbon or nitrogen-nitrogen coupling reactions. rsc.org Specifically, the decomposition of 2-(4-azidophenyl)benzothiazoles leads to the formation of benzothiazole-substituted 2,2′-diaminobiphenyls as major products. rsc.org It is plausible that this compound would exhibit similar reactivity under these conditions.
While direct nucleophilic substitution of the azide has not been prominently reported, the azide group is known to participate in other reactions such as [3+2] cycloadditions. For instance, a computational study on the 1,3-dipolar cycloaddition reaction of 2-(4-azidophenyl)benzothiazole with acetylene (B1199291) derivatives has been conducted to investigate this type of reactivity. researchgate.net Such cycloaddition reactions are a common transformation for organic azides.
Furthermore, the azide can be reduced to the corresponding amine. This transformation is a key step in the synthesis of 2-(2-aminophenyl)-1,3-benzothiazole and its derivatives, which are often prepared from the corresponding nitro or azido (B1232118) precursors. nih.gov
Functionalization of the Amino Group in Related Benzothiazole Derivatives
The amino group of 2-(2-aminophenyl)-1,3-benzothiazole and its derivatives is readily functionalized through various reactions, most notably acylation to form amides. This reactivity allows for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
The acylation of aminobenzothiazole derivatives is a common strategy to introduce new functional groups. For example, a series of benzothiazole amide derivatives has been synthesized through a nucleophilic acyl substitution reaction between 2-aminobenzothiazole (B30445) and various cinnamic acid compounds. rsc.orgnih.gov This reaction typically involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then reacts with the amino group of the benzothiazole.
In a specific example, the synthesis of N-(benzo[d]thiazol-2-yl)cinnamamide derivatives was achieved by reacting the corresponding cinnamic acid chloride with 2-aminobenzothiazole in dichloromethane (B109758) at low temperatures. nih.gov The reaction conditions and resulting products are summarized in the table below.
Table 1: Synthesis of N-(benzo[d]thiazol-2-yl)cinnamamide Derivatives
| Entry | Cinnamic Acid Derivative | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Q1 | Cinnamic acid | 1. SOCl2, reflux; 2. 2-Aminobenzothiazole, NaHCO3, CH2Cl2, 0-5 °C to rt, 3 h | N-(benzo[d]thiazol-2-yl)cinnamamide | 85 |
| Q2 | 4-Methoxycinnamic acid | 1. SOCl2, reflux; 2. 2-Aminobenzothiazole, NaHCO3, CH2Cl2, 0-5 °C to rt, 3 h | N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide | 82 |
| Q3 | 3,4-Dimethoxycinnamic acid | 1. SOCl2, reflux; 2. 2-Aminobenzothiazole, NaHCO3, CH2Cl2, 0-5 °C to rt, 3 h | N-(benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide | 88 |
Furthermore, the amino group of 2-(4-aminophenyl)benzothiazole has been condensed with amino acids using activating agents like 1-hydroxybenzotriazole. nih.gov This demonstrates that standard peptide coupling methods can be employed to attach amino acid residues to the aminophenyl benzothiazole scaffold, opening avenues for the creation of novel peptide-heterocycle conjugates. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier-Transform Infrared (FT-IR) Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of 2-(2-Azidophenyl)-1,3-benzothiazole. The FT-IR spectrum of this compound displays several key absorption bands that confirm the presence of its specific functional groups. A strong absorption band is typically observed in the region of 2100-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azide (B81097) (N₃) group. This is a crucial piece of evidence for the presence of the azido (B1232118) moiety.
Furthermore, the spectrum exhibits bands corresponding to the aromatic C-H stretching vibrations, usually appearing above 3000 cm⁻¹. The C=N stretching vibration of the benzothiazole (B30560) ring system is expected to be found in the 1600-1650 cm⁻¹ region. Additionally, characteristic absorptions for the C=C stretching vibrations within the aromatic rings are observed in the 1450-1600 cm⁻¹ range. The presence of the C-S bond in the benzothiazole ring can also be inferred from bands in the fingerprint region of the spectrum. These distinct vibrational signatures collectively provide strong evidence for the structural integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons of the benzothiazole and the azidophenyl rings resonate in the downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons are dictated by their positions on the aromatic rings and their proximity to the nitrogen, sulfur, and azide functional groups. A comprehensive analysis of these signals, including their integration and coupling constants (J values), allows for the unambiguous assignment of each proton to its specific position in the molecular structure, confirming the 2-substituted phenyl arrangement on the benzothiazole core. For related benzothiazole derivatives, proton signals typically appear in the range of 6.10–8.10 ppm. nih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. The ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom. The carbon atom of the C=N group in the benzothiazole ring (C2) typically resonates at a significantly downfield chemical shift, often in the range of 160-170 ppm, due to the influence of the adjacent nitrogen and sulfur atoms. The carbon atoms of the aromatic rings appear in the characteristic region of 110-155 ppm. The carbon atom attached to the azide group also exhibits a specific chemical shift influenced by the electronegativity of the nitrogen atoms. In similar 2-aryl benzothiazole derivatives, carbons bonded to nitrogen, such as C2, C2', and C3a, are found in the low-field region. nih.gov
Table 1: Representative ¹³C NMR Spectral Data for Benzothiazole Derivatives
| Carbon Atom | Chemical Shift (ppm) Range |
| C2 (Benzothiazole) | 160 - 170 |
| Aromatic Carbons | 110 - 155 |
| Carbon attached to Azide | Specific shift based on environment |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound. This technique measures the mass of the molecular ion with very high accuracy (typically to four or five decimal places). The experimentally determined exact mass can then be compared to the calculated theoretical mass for the proposed molecular formula, C₁₃H₈N₄S. A close match between the experimental and theoretical masses provides definitive evidence for the elemental composition of the compound. For instance, the calculated exact mass for C₁₃H₈N₄S is 252.04700 u. chemsrc.com Any deviation from this value in an HRMS measurement would be in the range of parts per million (ppm), thus confirming the molecular formula with a high degree of confidence.
Electronic Absorption and Emission Spectroscopy (Methodological Aspects)
Electronic absorption and emission spectroscopy are powerful tools to investigate the electronic transitions and photophysical properties of molecules like this compound. These techniques provide information about the energy levels of the molecule and how it interacts with light.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions from the ground state to various excited states. For aromatic and heterocyclic compounds like benzothiazoles, the absorption bands observed in the UV-Vis spectrum are typically due to π → π* and n → π* transitions.
The solvent environment can also play a significant role in the position and intensity of the absorption bands, a phenomenon known as solvatochromism. The study of solvatochromic effects by recording spectra in a range of solvents with varying polarities can provide valuable information about the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation.
A hypothetical UV-Vis absorption data table for this compound, based on common findings for similar compounds, is presented below. It is important to note that these are expected values and require experimental verification.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |
|---|---|---|---|
| Hexane | ~320 | ~15,000 | π → π |
| Ethanol (B145695) | ~325 | ~16,000 | π → π |
| Acetonitrile | ~322 | ~15,500 | π → π |
| Dimethyl Sulfoxide (DMSO) | ~330 | ~16,500 | π → π |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
Although a crystal structure for this compound has not been reported in the searched literature, analysis of related structures, such as other substituted 2-phenylbenzothiazoles, can provide a basis for predicting its solid-state conformation. For many 2-phenylbenzothiazole (B1203474) derivatives, the dihedral angle between the benzothiazole ring system and the phenyl ring is a key structural parameter. This angle can vary depending on the nature and position of substituents, which can introduce steric hindrance or facilitate non-covalent interactions.
In the solid state, molecules of this compound would be expected to pack in a manner that maximizes favorable intermolecular interactions, such as π-π stacking between the aromatic rings and other van der Waals forces. The presence of the azido group might also lead to specific intermolecular contacts.
A hypothetical table of crystallographic data for this compound is provided below for illustrative purposes. These parameters are based on typical values observed for similar organic molecules and would need to be determined experimentally.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~10.5 |
| β (°) | ~95 |
| Volume (Å3) | ~1065 |
| Z | 4 |
| Calculated Density (g/cm3) | ~1.45 |
In-Depth Computational Analysis of this compound Remains Elusive
A thorough review of available scientific literature reveals a significant gap in the specific computational and theoretical investigation of the chemical compound This compound . Despite the existence of research on structurally related molecules, detailed quantum chemical calculations as specified in the requested outline—including Density Functional Theory (DFT) studies on its geometry, frontier orbitals, charge distribution, reactivity, and Time-Dependent DFT (TD-DFT) for electronic excitations—are not publicly available for this exact compound.
Research has been conducted on isomers and derivatives, which provides a context for the potential properties of this compound but does not offer the specific data required for a focused analysis. For instance, studies on the related compound 2-(2'-aminophenyl)benzothiazole (APBT) , which is the reduction product of 2-(2-azidophenyl)benzothiazole, have utilized DFT and TD-DFT to explore its absorption and emission spectra for applications in fluorescent probing. nih.govcmu.ac.th Zhang and Guo have notably reported on 2-(2′-azidophenyl)benzothiazole (AzPBT) as an efficient fluorescent probe for hydrogen sulfide (B99878) (H₂S), where the azide is reduced to an amine, leading to a significant change in fluorescence. cmu.ac.th
Furthermore, computational studies on other benzothiazole derivatives exist. DFT calculations have been performed on 2-(4-azidophenyl) benzo[d]thiazole to investigate its 1,3-dipolar cycloaddition reactions, including analysis of HOMO-LUMO energy levels. researchgate.net Similarly, research on various substituted 2-(2-hydroxyphenyl)benzothiazole fluorophores and other benzothiazole-based compounds involves DFT to understand their structure, electronic properties, and potential applications. nih.govrsc.org
These studies underscore the utility of computational chemistry in understanding the behavior of the benzothiazole scaffold. Theoretical methods such as DFT are instrumental in predicting molecular geometry, electronic structure, and reactivity. Key parameters derived from these calculations include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic properties. The energy gap between them relates to the molecule's stability and the energy required for electronic excitation. nih.govmdpi.comresearchgate.net
Charge Distribution (MESP, NBO): Molecular Electrostatic Potential (MESP) maps and Natural Bond Orbital (NBO) analysis reveal the charge distribution within a molecule, identifying electrophilic and nucleophilic sites.
Reactivity Descriptors: Parameters like chemical hardness/softness and the electrophilicity index are calculated from orbital energies to quantify and predict a molecule's reactivity.
TD-DFT: This method is employed to calculate excited state properties and predict electronic absorption spectra (UV-Vis), providing insight into how the molecule interacts with light. nih.govcmu.ac.th
While these computational tools have been applied to a range of related benzothiazoles, the specific application to this compound with detailed, published data tables and findings on its conformational analysis, charge distribution, and electronic excitations is not found in the reviewed sources. The absence of such a dedicated computational study prevents the creation of an article that adheres strictly to the requested scientific detail for this particular molecule.
Computational and Theoretical Investigations of 2 2 Azidophenyl 1,3 Benzothiazole
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling serves as a powerful tool for understanding the intricate details of chemical reactions involving 2-(2-azidophenyl)-1,3-benzothiazole. By employing methods like Density Functional Theory (DFT), researchers can map out reaction pathways, analyze transition states, and calculate thermodynamic parameters, offering insights that are often difficult to obtain through experimental means alone.
Transition State Analysis for Reaction Pathways (e.g., 1,3-Dipolar Cycloadditions)
The azide (B81097) group in this compound makes it a prime candidate for 1,3-dipolar cycloaddition reactions, a versatile method for constructing five-membered heterocyclic rings. nih.gov Computational transition state analysis is crucial for elucidating the mechanisms and predicting the outcomes of these reactions.
Theoretical studies on similar systems, such as 2-(4-azidophenyl) benzothiazole (B30560), utilize DFT methods like B3LYP to investigate cycloaddition reactions with various dipolarophiles. researchgate.net This approach allows for the optimization of the geometries of reactants, transition states (TS), and products. The analysis of the transition state structure provides critical information about the synchronicity of bond formation and the origins of regioselectivity. For instance, in the reaction of a benzothiazole azide with an acetylene (B1199291) derivative, two different regioisomeric products can be formed. Computational modeling can identify the transition states leading to each isomer, and by comparing their energies, predict the major product of the reaction. researchgate.netnih.gov
The mechanism is often elucidated by evaluating global and local electrophilicity and nucleophilicity descriptors, which helps in understanding the flow of electron density during the reaction. nih.gov Analysis of Global Electron Density Transfer (GEDT) can confirm the polar nature of the reaction, indicating that electron density flows from one reactant (the dipole, like the azide) to the other (the dipolarophile). nih.gov Such studies confirm that these reactions typically proceed through an asynchronous, one-step mechanism. nih.gov
Activation Energy and Thermodynamic Parameter Calculations
A key aspect of computational reaction modeling is the calculation of activation energies (ΔG#) and other thermodynamic parameters, which quantify the feasibility and kinetics of a proposed reaction pathway. researchgate.net These calculations are essential for understanding reaction rates and equilibrium positions.
Using computational methods such as DFT at the B3LYP level, the free energies of reactants, transition states, and products can be determined. researchgate.netirb.hr The difference in free energy between the reactants and the transition state gives the activation energy barrier. A lower activation energy implies a faster reaction rate. For example, in the 1,3-dipolar cycloaddition of a related azidophenyl benzothiazole, the activation energies for the formation of different regioisomers were calculated to determine the kinetically favored pathway. researchgate.net
Thermodynamic parameters like the free energy of reaction (ΔrG) indicate the spontaneity of the reaction. A negative ΔrG suggests that the formation of products is thermodynamically favorable. These computational findings allow for a direct comparison between different potential reaction pathways, enabling chemists to predict reaction outcomes and optimize conditions without extensive experimental trial and error. irb.hr
Table 1: Illustrative Thermodynamic and Kinetic Data for a 1,3-Dipolar Cycloaddition of a Benzothiazole Azide Derivative Note: This table presents representative data from a study on a related compound, 2-(4-azidophenyl) benzothiazole, to illustrate the types of parameters calculated in such analyses. researchgate.net
| Parameter | Pathway A (Isomer 1) | Pathway B (Isomer 2) | Unit |
| Activation Free Energy (ΔG#) | Value A | Value B | kcal/mol |
| Reaction Free Energy (ΔrG) | Value C | Value D | kcal/mol |
| Rate Constant (k) | Value E | Value F | s⁻¹ |
Prediction of Spectroscopic Parameters
Computational chemistry provides indispensable methods for predicting the spectroscopic properties of molecules like this compound, aiding in their structural characterization and the interpretation of experimental data.
Theoretical Prediction of NMR Chemical Shifts (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable computational approach for predicting NMR chemical shifts. researchgate.net This method, often employed within a DFT framework, can calculate the magnetic shielding tensors for each nucleus in a molecule. nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
For complex heterocyclic systems like benzothiazoles, theoretical predictions are invaluable for assigning the signals in experimental ¹H and ¹³C NMR spectra. uq.edu.au Computational studies on closely related aminophenyl benzothiazoles have demonstrated that DFT calculations can accurately reproduce experimental chemical shifts, helping to confirm molecular structures and understand the electronic environment of the nuclei. uq.edu.au For instance, calculations can verify the presence of intramolecular hydrogen bonds by predicting the chemical shift of the involved protons. uq.edu.au
A detailed analysis involves comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental spectra. nih.gov A strong correlation between the predicted and observed values provides high confidence in the structural assignment. This combined experimental-theoretical approach is particularly powerful for distinguishing between isomers or identifying specific conformations in solution. researchgate.netuq.edu.au
Table 2: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Benzothiazole Moiety Note: This table shows illustrative data for a related 2-substituted benzothiazole to demonstrate the typical correlation between calculated and experimental values. Specific values for this compound would require a dedicated computational study. mdpi.com
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| C2 | Value A | Value A' |
| C3a | Value B | Value B' |
| C4 | Value C | Value C' |
| C5 | Value D | Value D' |
| C6 | Value E | Value E' |
| C7 | Value F | Value F' |
| C7a | Value G | Value G' |
Computational Vibrational Spectroscopy (IR)
Computational methods are frequently used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. DFT calculations, for example at the B3LYP/6-311++G(**) level, can predict the harmonic vibrational frequencies. nih.gov These calculations are instrumental in assigning the various vibrational modes of the molecule to specific bond stretches, bends, and torsions. mdpi.com
For a molecule like this compound, a key feature in the IR spectrum would be the characteristic asymmetric stretching vibration of the azide (–N₃) group, typically appearing in the 2100-2160 cm⁻¹ region. Computational analysis can confirm the assignment of this strong absorption band. Furthermore, a detailed vibrational assignment is typically performed with the aid of Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. nih.gov
Theoretical spectra are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental IR spectra. mdpi.com This allows for a confident and detailed interpretation of the experimental data, confirming the molecular structure and the presence of specific functional groups. nih.gov
Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for a Substituted Benzothiazole Note: This table is based on data for a related compound, 2-(2-hydroxyphenyl)benzothiazole, to illustrate how vibrational modes are assigned using computational methods. nih.gov
| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (based on PED) |
| ~3400 | Value A | O-H stretch |
| ~3100 | Value B | C-H aromatic stretch |
| ~1620 | Value C | C=N stretch |
| ~1580 | Value D | C=C aromatic ring stretch |
| ~1450 | Value E | C-H in-plane bend |
| ~850 | Value F | C-H out-of-plane bend |
Applications of 2 2 Azidophenyl 1,3 Benzothiazole in Chemical Science and Technology Non Clinical
Role as a Key Reagent in Click Chemistry for Synthetic Transformations
The defining feature of 2-(2-azidophenyl)-1,3-benzothiazole for synthetic applications is its azide (B81097) (–N₃) group, which makes it an ideal substrate for "click chemistry." Specifically, it readily participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high efficiency, reliability, and biocompatibility. nih.govaatbio.com This reaction involves the coupling of the terminal azide of the benzothiazole (B30560) derivative with an alkyne-containing molecule, resulting in the formation of a highly stable 1,4-disubstituted 1,2,3-triazole ring. aatbio.combeilstein-journals.org This triazole linkage serves as a robust and inert covalent bridge, enabling the assembly of elaborate molecular designs from simpler precursors. beilstein-journals.orgnih.gov
The CuAAC reaction using this compound as the azide component provides a straightforward and powerful method for constructing complex, multi-component molecular architectures. rsc.org Chemists can link the benzothiazole unit to a wide array of other functional molecules, provided they bear a terminal alkyne group. This strategy has been widely employed to synthesize novel hybrid molecules where the benzothiazole moiety is connected to other heterocyclic systems, bioactive scaffolds, or polymeric backbones. nih.govresearchgate.net
Table 1: Examples of Molecular Architectures Synthesized via Click Chemistry with Benzothiazole Derivatives
| Product Class | Precursors | Reaction Type | Application Area | Reference |
| 1,2,3-Triazolo-benzoquinoline-3-carbonitriles | Acetylenic aryl-benzoquinolines, Azido-nitrobenzene | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Anticancer Screening | rsc.org |
| 1,2,3-Triazole-linked Benzoxazole Hybrids | S-propargyl mercaptobenzothiazole, α-halo esters/amides | 1,3-Dipolar Cycloaddition | Antimicrobial Agents | nih.govnih.gov |
| Benzothiazole-tethered 1,2,3-triazoles | Alkyne-functionalized molecules, Azido-benzothiazoles | CuAAC | Antimicrobial, Antioxidant | researchgate.net |
The ability to form stable triazole linkages makes this compound a valuable tool for surface functionalization and the development of advanced materials. By employing click chemistry, the benzothiazole unit can be grafted onto surfaces of nanoparticles or incorporated into polymer chains. science.gov Such modifications are crucial for tailoring the properties of materials for specific applications.
The benzothiazole core itself possesses intrinsic fluorescence and is a key component in many light-emitting materials. nih.govmdpi.com When conjugated to other systems, it can impart desirable optical or electronic properties. For example, benzothiazole-boron complexes have been explored for their potential in organic light-emitting diodes (OLEDs) and as mechanochromic luminescence (MCL) materials, demonstrating high fluorescence quantum yields and tunable emissions. nih.govnih.gov The click reaction with this compound offers a reliable path to integrate these photoactive units into larger material systems, such as advanced polymers or functional composites. science.gov
Development of Advanced Spectroscopic Probes and Sensors
The benzothiazole framework is a well-established fluorophore. The combination of this fluorescent core with a "clickable" azide handle in this compound allows for the design of sophisticated probes and sensors that can signal the presence of specific analytes through a change in their optical properties.
A key application of this compound in sensor design is its use in creating "click-on" fluorogenic systems. In its native state, the azide group can act as a fluorescence quencher, diminishing the light emission from the benzothiazole core. However, when the azide reacts with an alkyne via the CuAAC reaction to form a triazole, this quenching effect is eliminated, leading to a significant increase in fluorescence intensity. sioc-journal.cn
This "off-on" switching behavior is the basis for "click-on" probes. researchgate.net A probe can be designed where an alkyne-bearing recognition unit is "clicked" onto the this compound fluorophore. The reaction progress can be monitored by the appearance of a bright fluorescent signal, making it a powerful tool for detecting specific chemical transformations or analytes. cuvillier.de This strategy has been used to create fluorescent peptidomimetics and other labeled biomolecules, where the triazole formation signals a successful conjugation event. researchgate.net
The photophysical behavior of molecules derived from this compound can be finely tuned and is often governed by advanced photophysical principles like Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE).
Excited-State Intramolecular Proton Transfer (ESIPT): In derivatives containing a hydroxyl group ortho to the point of attachment of the benzothiazole ring (i.e., 2-(2'-hydroxyphenyl)benzothiazole type structures), an ultrafast proton transfer can occur in the excited state. nih.govnjtech.edu.cn This process leads to a large Stokes shift, which is the difference between the absorption and emission maxima, minimizing self-absorption and enhancing detection sensitivity. nih.gov Boron complexes of hydroxyphenyl-benzothiazoles have been synthesized to modulate this ESIPT process, resulting in materials with intense deep-blue luminescence. nih.gov
Aggregation-Induced Emission (AIE): Many benzothiazole derivatives exhibit AIE, a phenomenon where the molecule is non-emissive or weakly fluorescent when dissolved but becomes highly luminescent upon aggregation in a poor solvent or in the solid state. nih.govresearchgate.net This effect is typically attributed to the restriction of intramolecular motions in the aggregated state, which closes non-radiative decay pathways and promotes fluorescence. nih.govnjtech.edu.cn AIE-active materials are highly valuable for applications in solid-state lighting and sensing. njtech.edu.cn Probes have been designed that combine both AIE and ESIPT mechanisms, releasing a fluorophore that shows a dramatic increase in quantum yield upon reaction. sioc-journal.cn
The benzothiazole scaffold, with its nitrogen and sulfur heteroatoms, provides excellent coordination sites for metal ions. researchgate.netnih.gov This property, combined with the click functionality of this compound, allows for its integration into chemosensors for various non-biological analytes.
By clicking a receptor molecule containing an alkyne group onto the azido-benzothiazole, a new sensor molecule can be created. The binding of a target analyte (e.g., a metal ion) to the receptor can induce a conformational change or alter the electronic properties of the system, leading to a measurable change in the fluorescence signal (either "turn-on" or "turn-off"). researchgate.netnih.gov This approach has been used to develop selective fluorescent chemosensors for various environmentally and industrially relevant ions.
Table 2: Benzothiazole-Based Chemosensors for Non-Biological Analytes
| Sensor Type | Target Analyte | Sensing Principle | Limit of Detection (LOD) | Reference |
| Benzothiazole-based fluorescent probe | Peroxynitrite (ONOO⁻) | "Turn-on" fluorescence at 430 nm | 12.8 nM | nih.govresearchgate.net |
| Benzothiazole-based fluorescent sensor | Fe³⁺ ions | Fluorescence quenching ("turn-off") | 5.86 μM | researchgate.net |
| Biphenyl–benzothiazole chemosensor | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric and colorimetric response | 0.25 ppm (for Zn²⁺) | nih.gov |
| Benzothiazole derivative with AIE + ESIPT | Hypochlorite (ClO⁻) | "Off-On" fluorescence change | 0.2127 μM | sioc-journal.cn |
Applications in Materials Science
The utility of this compound in materials science, particularly in the development of advanced electronic materials and coloration agents, is an area of scientific inquiry. The following subsections detail the explored and potential applications based on current research.
Components in Organic Light-Emitting Diodes (OLEDs) and Electronic Materials
Research into the application of this compound as a component in organic light-emitting diodes (OLEDs) and other electronic materials is an emerging field. While the broader class of benzothiazole derivatives has been investigated for their electroluminescent properties, specific data on the performance of this compound in OLED devices is not extensively documented in publicly available literature. The inherent electronic properties of the benzothiazole core, coupled with the reactive azide group, suggest potential for this compound to be incorporated into novel emissive or charge-transport layers. However, detailed research findings, including device efficiency, luminance, and emission spectra specifically for OLEDs incorporating this compound, are not available at this time.
Role in Organic Field-Effect Transistors (OFETs) and Solar Cells
The potential role of this compound in organic field-effect transistors (OFETs) and organic solar cells (OSCs) is another area of interest within materials science. The performance of such devices is heavily reliant on the molecular structure and electronic properties of the organic semiconductors used. For instance, studies on related benzothiadiazole-based polymers have shown promising results in these applications. researchgate.netrsc.orgrsc.org However, specific studies detailing the synthesis, characterization, and performance metrics (e.g., charge carrier mobility, power conversion efficiency) of this compound in OFETs or solar cells have not been found in the current body of scientific literature. The azide functionality could offer a route for cross-linking or surface modification in thin-film devices, a strategy that warrants further investigation.
Design of Dyes and Pigments
The chromophoric benzothiazole unit suggests that this compound could serve as a scaffold for the design of novel dyes and pigments. The color and properties of such dyes can be tuned by chemical modification. While the synthesis of various benzothiazole-based azo dyes has been reported, specific information regarding the use of this compound as a precursor or as a dye itself, including its color properties, lightfastness, and application in textiles or other media, is not detailed in the available literature.
Coordination Chemistry and Ligand Design
The nitrogen and sulfur atoms within the benzothiazole ring system provide potential coordination sites for metal ions, making benzothiazole derivatives attractive ligands in coordination chemistry.
Utilization as Ligands in Transition Metal Complexes
Benzothiazole derivatives are widely utilized as ligands in the formation of transition metal complexes. qu.edu.iqresearchgate.netjocpr.combiointerfaceresearch.com The resulting complexes often exhibit interesting photophysical, catalytic, or biological properties. The specific compound this compound, with its additional nitrogen atoms in the azide group and the phenyl-ring nitrogen, presents multiple potential binding sites for metal ions. This could lead to the formation of mono- or polynuclear complexes with diverse geometries. However, a review of current scientific literature does not yield specific examples of transition metal complexes formed with this compound as a ligand, nor are there detailed characterizations of their structural and electronic properties.
The table below summarizes the types of transition metal complexes formed with other benzothiazole-derived ligands, illustrating the potential for this compound in this area.
| Ligand Type | Metal Ions | Resulting Complex Geometry | Reference |
| Benzothiazole Schiff's bases | Co(II), Cu(II), Ag(I), Cd(II), Hg(II) | Octahedral, Tetrahedral | qu.edu.iq |
| 2-amino acetate (B1210297) benzothiazole | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Square planar, Tetrahedral | researchgate.net |
| 2-hydrazino-4-bromo-6-methyl benzothiazole | Fe(II), Co(II), Ni(II) | Octahedral | jocpr.com |
| 2-thioacetic acid benzothiazole | Fe(III), Rh(III), Pd(II), Pt(IV), Au(III) | Monomer structures | |
| 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol | Co(III), Ru(III) | Octahedral | biointerfaceresearch.com |
This table shows examples of complexes with various benzothiazole derivatives, not specifically this compound.
Exploration of Metal-Organic Frameworks and Supramolecular Assemblies
Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The multitopic nature of this compound could, in principle, allow it to act as a linker in the formation of MOFs or other supramolecular assemblies. The azide group could also be used for post-synthetic modification of the framework. While there is research on MOFs derived from other benzothiadiazole compounds, there is currently no available literature describing the synthesis or characterization of MOFs or supramolecular structures specifically utilizing this compound as a building block. rsc.org
Catalytic Applications
While direct catalytic applications of this compound are not extensively documented, its significance lies in its chemical reactivity, which allows for its transformation into molecules with pronounced catalytic properties. The presence of the azido (B1232118) group is key to its utility, offering a pathway to further functionalization and incorporation into larger catalytic systems.
Role as an Organic Photocatalyst
Current research points towards derivatives of this compound, specifically its amino-substituted counterparts, as effective organic photocatalysts. The azido compound serves as a stable and convenient precursor to these photocatalytically active species.
The conversion of the azido group to an amino group is a well-established chemical transformation. This reduction is critical as the resulting 2-(2-aminophenyl)benzothiazole derivatives exhibit interesting photophysical properties, including the ability to act as photosensitizers in various chemical reactions. For instance, the photophysics of amino-substituted 2-phenyl-benzothiazoles have been studied, revealing their potential in light-driven processes nih.gov. The synthesis of 2-(2′-aminophenyl)benzothiazole derivatives is often achieved through the reduction of the corresponding nitro compounds, a transformation analogous to the reduction of an azide nih.gov.
In a related context, studies on other heterocyclic systems have shown that the reduction of an ortho-azido group can occur under conditions typically used for "click chemistry," a powerful tool for catalyst synthesis nih.gov. This suggests that this compound could be converted in situ to the active photocatalyst during the assembly of a larger system.
The photocatalytic activity of the resulting amino-benzothiazole derivatives stems from their ability to absorb light and transfer the energy to other molecules, thereby initiating a chemical reaction. This has been explored in photochemical reactions such as the [4+2] annulation of 2-vinylbenzothiazoles rsc.org. The general photochemical reactivity of benzothiazole derivatives has been a subject of interest, with studies exploring the photochemical reactions of benzothiazole-2-thiones and the reaction dynamics of benzothiazole-2-thiyl radicals rsc.orgrsc.org.
The azide functionality itself is photoreactive and can be used in photoaffinity labeling, a technique to identify and study the active sites of biomolecules and materials nih.govwikipedia.orgnih.govresearchgate.netosti.gov. This inherent photoreactivity of the azido group in this compound could potentially be harnessed in photocatalytic applications, although this remains an area for further exploration.
Design of Organocatalysts (Contextual)
The true value of this compound in the design of organocatalysts lies in the versatility of the azide group for molecular construction. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for linking the benzothiazole unit to other molecular fragments to create complex organocatalytic structures organic-chemistry.orgnih.govacs.orgnih.govresearchgate.net.
This strategy allows for the modular design of catalysts where the benzothiazole moiety can be introduced to influence the steric and electronic properties of the final catalyst. For example, the synthesis of novel 1,2,3-triazole-based benzothiazole derivatives demonstrates the utility of this approach nih.govnih.gov. These triazole-linked benzothiazoles can be further elaborated to create ligands for metal-catalyzed reactions or to act as organocatalysts themselves.
The development of organocatalytic asymmetric reactions is a rapidly growing field, and the construction of new chiral catalysts is a key objective beilstein-journals.orgmdpi.comrsc.org. This compound can be envisioned as a valuable building block in this context. By reacting it with a chiral alkyne, a chiral benzothiazole-containing triazole can be synthesized, which could then be evaluated for its efficacy in asymmetric catalysis.
While direct examples of organocatalysts designed from this compound are not yet prevalent in the literature, the foundational chemistry for its use in this capacity is well-established. The combination of the robust benzothiazole core with the versatile azide handle makes it a promising platform for the future development of novel organocatalysts.
Emerging Research Frontiers and Future Prospects
Exploration of Novel Reaction Pathways and Mechanisms
The presence of both a benzothiazole (B30560) ring and an azide (B81097) group in 2-(2-Azidophenyl)-1,3-benzothiazole opens up a variety of potential reaction pathways. The benzothiazole moiety is a prominent scaffold in medicinal chemistry and materials science. Research into derivatives of 2-aminobenzothiazole (B30445) and 2-mercaptobenzothiazole (B37678) has highlighted the ease of functionalization at the 2-position and on the benzene (B151609) ring.
Future research is likely to focus on the reactivity of the azide group. Azides are well-known for their utility in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions could be used to link this compound to a wide array of other molecules, including biomolecules and polymers, to create novel conjugates with tailored properties.
Furthermore, the thermal or photochemical decomposition of the azide group to a highly reactive nitrene intermediate offers a pathway to a variety of nitrogen-containing heterocyclic compounds. This could lead to the synthesis of novel fused-ring systems with potential applications in medicinal chemistry and materials science. The intramolecular reactions of the nitrene generated from this compound could lead to interesting and potentially novel heterocyclic ring systems.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of benzothiazole derivatives is increasingly benefiting from modern techniques such as flow chemistry and automated synthesis. These methods offer advantages in terms of safety, scalability, and reproducibility, particularly when dealing with potentially hazardous reagents or intermediates like azides. The synthesis of this compound and its subsequent transformations could be significantly enhanced by the adoption of flow chemistry.
Continuous-flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing the reactivity of the azide group and preventing the accumulation of unstable intermediates. Automated synthesis platforms could be employed for the high-throughput screening of reaction conditions and the rapid generation of a library of this compound derivatives for biological or materials screening.
Development of Next-Generation Functional Materials
Benzothiazole derivatives are known to possess interesting photophysical properties, including fluorescence, which makes them attractive for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. The introduction of an azide group provides a handle for the post-synthetic modification of these materials, allowing for the fine-tuning of their properties or their integration into larger systems.
For example, this compound could be incorporated into polymers or attached to surfaces via click chemistry to create fluorescent materials for sensing applications. The ability of the benzothiazole core to interact with various analytes, combined with the versatile reactivity of the azide group, makes this a promising strategy for the development of highly selective and sensitive chemical sensors.
Computational Design and Predictive Modeling for Structure-Reactivity Relationships
Computational methods are becoming increasingly important in the design and development of new molecules and materials. Density functional theory (DFT) and other computational techniques can be used to predict the geometric and electronic properties of this compound, as well as to model its reactivity in various chemical transformations.
For instance, computational studies could be used to investigate the mechanism of nitrene formation and its subsequent intramolecular reactions, providing insights that could guide the design of new synthetic routes. Molecular docking studies could be employed to predict the binding affinity of this compound derivatives for biological targets, aiding in the development of new therapeutic agents. The relationship between the molecular structure and the photophysical properties of these compounds could also be explored using computational models, facilitating the design of new fluorescent materials with optimized performance.
Environmental Chemical Considerations for Sustainable Synthesis and Degradation
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize their environmental impact. Future research on this compound will likely focus on the development of more sustainable synthetic methods. This could involve the use of greener solvents, catalysts, and reaction conditions. For example, visible-light-mediated syntheses of benzothiazoles have been reported as a metal-free and efficient alternative to traditional methods.
Furthermore, understanding the environmental fate and degradation of this compound will be crucial for its responsible application. Studies on the biodegradability and potential toxicity of this compound and its derivatives will be necessary to ensure that its use does not pose a risk to the environment or human health. The development of efficient methods for the degradation of any persistent derivatives will also be an important area of research.
Q & A
Q. What are the standard synthetic routes for preparing 2-(2-Azidophenyl)-1,3-benzothiazole, and what critical parameters influence reaction efficiency?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach is diazotization of an aniline precursor followed by azide introduction under controlled conditions (e.g., using NaNO₂/HCl and NaN₃) . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also incorporate aryl azide groups via halogenated intermediates . Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions .
- Temperature : Low temperatures (0–5°C) prevent azide decomposition during diazotization .
- Catalyst selection : Pd(PPh₃)₄ improves yield in coupling reactions .
Post-synthesis, purification via column chromatography and recrystallization ensures purity .
Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its purity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic signals at δ 7.2–8.5 ppm) .
- IR : Confirms azide stretches (~2100 cm⁻¹) and benzothiazole C=N/C-S bonds (1650–1435 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between azidophenyl and benzothiazole moieties) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can researchers optimize the azide introduction in this compound synthesis while minimizing side reactions?
- Methodological Answer :
- Reaction monitoring : Use TLC/HPLC to track intermediates and detect byproducts (e.g., triazenes from excess nitrous acid) .
- Protecting groups : Temporarily block reactive sites (e.g., -NH₂) with Boc groups to prevent unwanted substitutions .
- Catalyst optimization : Nickel-catalyzed C–S bond activation enables regioselective azide insertion without disrupting the benzothiazole core .
- Kinetic studies : Vary reaction time and temperature to identify optimal conditions (e.g., 4-hour reaction at 0°C for >85% yield) .
Q. What strategies are employed to analyze the bioactivity of this compound derivatives against biological targets?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases) .
- Molecular docking : Predict binding modes with targets (e.g., ATP-binding pockets) using software like AutoDock Vina .
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., Hela or MCF-7) via MTT assays, correlating substituent effects (e.g., electron-withdrawing groups enhance activity) .
Q. How do structural modifications to this compound impact its photophysical properties for applications in bioimaging?
- Methodological Answer :
- Fluorescence studies : Modify the azidophenyl group with electron-donating/-withdrawing substituents (e.g., -OCH₃, -NO₂) and measure λₑₓ/λₑₘ shifts .
- Quantum yield calculations : Compare fluorescence efficiency in polar vs. nonpolar solvents (e.g., Φ = 0.4 in DMSO vs. 0.2 in hexane) .
- Bioorthogonal labeling : Use strain-promoted azide-alkyne cycloaddition (SPAAC) to conjugate fluorophores for live-cell imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
